Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate is a chemical compound with the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol. It is characterized by its pyrrole ring structure, which is a five-membered aromatic ring containing one nitrogen atom. This compound appears as a colorless to pale yellow liquid with a density of approximately 1.1 g/cm³ and a boiling point around 195 °C at 760 mmHg . Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate has gained attention in medicinal chemistry due to its potential biological activities and applications.
Research indicates that ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate exhibits several biological activities. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism . This inhibitory effect suggests that the compound may influence pharmacokinetics and drug interactions. Furthermore, compounds with similar structures have shown antimicrobial and anti-inflammatory properties, indicating that ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate may also possess such activities.
The synthesis of ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate can be achieved through various methods, including:
Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate has potential applications in various fields:
Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate | 128372-89-4 | 0.82 |
| Ethyl allyl(2-oxoethyl)carbamate | 128740-03-4 | 0.78 |
| Tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | 73286-70-1 | 0.77 |
| Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate | 31970-04-4 | 0.67 |
| Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate | 55750-48-6 | 0.91 |
Uniqueness: Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate is distinguished by its specific carboxylic acid ester functionality combined with the pyrrole structure. This combination may confer unique reactivity patterns and biological properties not observed in other similar compounds.